(1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride
説明
(1R,3R)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride is a chiral cyclobutane derivative featuring a tert-butoxy (OC(CH₃)₃) substituent at the 3-position and an amine group at the 1-position of the cyclobutane ring. Its stereospecific configuration makes it valuable as a building block in pharmaceutical synthesis, particularly for designing molecules with defined spatial arrangements.
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,3)10-7-4-6(9)5-7;/h6-7H,4-5,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXDHSAIYDBFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Multi-Step Synthesis via Carbamate Intermediates
The most documented route involves a two-step sequence starting from a protected cyclobutane precursor (Figshare, 2024):
Step 1: Formation of tert-Butyl Carbamate Intermediate
A solution of tert-butyl ((1r,3r)-3-(hydrazinecarbonyl)cyclobutyl)carbamate (1.71 g, 7.48 mmol) and methyl N-(2-chlorophenyl)pyrimidine-4-carbimidothioate (2.01 g, 6.84 mmol) in 1-butanol is heated at 140°C for 110 hours. Purification via flash column chromatography (0–50% dichloromethane/methanol gradient) yields the coupled product.
Step 2: Deprotection to Amine Hydrochloride
The tert-butyl carbamate intermediate is treated with 5–6N HCl in 2-propanol/methanol (9.18 mL, 45.9 mmol) for 20 hours. Solvent evaporation followed by basification with NaOH and dichloromethane extraction yields the free amine, which is converted to the hydrochloride salt.
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Temperature | 140°C (Step 1); RT (Step 2) | 65–72 | 95 |
| Catalyst | None | – | – |
| Solvent System | 1-Butanol (Step 1); MeOH/IPA (Step 2) | – | – |
Alternative Route via Tosylate Intermediate
A method adapted from PMC studies involves azide substitution and reduction:
- Tosylation : Cyclobutanol derivatives are treated with p-toluenesulfonyl chloride (0.85 g, 4.3 mmol) and triethylamine in dichloromethane.
- Azide Substitution : Sodium azide (3.3 mmol) replaces the tosyl group at 80°C.
- Staudinger Reduction : Triphenylphosphine converts the azide to the primary amine.
- tert-Butoxy Introduction : Reaction with tert-butyl chloroformate under basic conditions forms the tert-butoxy group.
This route achieves 70–75% overall yield but requires stringent control over stereochemistry.
Optimization Strategies for Industrial Viability
Reaction Time Reduction
The 110-hour heating in 1-butanol (Step 1 of Route 2.1) poses scalability challenges. Microwave-assisted synthesis at 180°C reduces this to 8–12 hours while maintaining 95% purity.
Solvent and Catalyst Screening
Comparative studies reveal that replacing 1-butanol with dimethylacetamide (DMAc) enhances reaction rates:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1-Butanol | 140 | 110 | 65 |
| DMAc | 140 | 48 | 68 |
| DMF | 140 | 72 | 62 |
Catalytic additives like DMAP (4-dimethylaminopyridine) improve coupling efficiency by 15–20% in carbamate formation.
Purification and Characterization
Chromatographic Techniques
Flash column chromatography with silica gel (120 g cartridge) and dichloromethane/methanol gradients achieves >98% purity. Recrystallization from ethanol/water (3:1) further removes stereochemical impurities.
Analytical Data
- ¹H NMR (400 MHz, D₂O) : δ 1.21 (s, 9H, tert-butyl), 3.45–3.60 (m, 2H, cyclobutane CH₂), 2.95–3.10 (m, 2H, cyclobutane CH₂).
- HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN).
Scalability and Industrial Production
Continuous Flow Reactors
Adoption of flow chemistry for the 140°C heating step reduces batch variability. A 2023 pilot study achieved 85% yield at 1 kg/day throughput using a Corning AFR module.
生物活性
The compound (1R,3R)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride is a member of the cyclobutane family, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.
Structure
The chemical structure of (1R,3R)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride can be represented as follows:
This structure features a cyclobutane ring with a tert-butoxy group and an amine functional group, contributing to its unique properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 173.69 g/mol |
| Solubility | Soluble in water |
| LogP (octanol/water) | 2.5 |
The biological activity of (1R,3R)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may modulate the activity of these targets by binding to their active sites, influencing various biochemical pathways associated with cellular functions.
Pharmacological Effects
Research indicates that compounds similar to (1R,3R)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride have been investigated for their roles in:
- Anticancer Activity : Studies have shown that cyclobutane derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .
- Neuroprotective Effects : Some derivatives are being explored for their potential to protect neuronal cells from oxidative stress and inflammation.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes, which may be beneficial in treating diseases related to enzyme overactivity .
Study 1: Anticancer Activity
A notable study examined the effects of a related cyclobutane compound on cancer cell lines. The results demonstrated that treatment led to significant apoptosis induction and cell cycle arrest at the G2/M phase. The mechanism was linked to the modulation of key proteins involved in cell proliferation and survival .
Study 2: Neuroprotection
In another investigation, (1R,3R)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride was evaluated for neuroprotective properties. The study found that it significantly reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a potential therapeutic role in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of (1R,3R)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride, it is essential to compare it with similar cyclobutane derivatives.
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| (1S,3S)-Cyclobutane Amine | Moderate anticancer activity | Different stereochemistry |
| (1R,3S)-Cyclobutane Derivative | Neuroprotective effects | Variations in substituent groups |
| (1R,3R)-Cyclobutyl Carbamate | Enzyme inhibition | Carbamate vs. amine functionality |
類似化合物との比較
Substituent Effects on Physicochemical Properties
The tert-butoxy group introduces significant steric bulk and moderate polarity compared to other substituents:
- Methoxy derivative : (1R,3R)-3-Methoxycyclobutan-1-amine hydrochloride (CAS 1363381-00-3) has a molecular weight of 137.608 g/mol and a compact OCH₃ group, enhancing solubility in polar solvents .
- Chloromethyl derivative : (1R,3R)-3-(Chloromethyl)cyclobutan-1-amine hydrochloride (discontinued, per ) likely suffers from instability due to the reactive C-Cl bond, limiting its utility .
Table 1: Key Properties of Cyclobutanamine Derivatives
*Dihydrochloride salt; molecular formula C₆H₁₃N₂·2HCl.
Stereochemical and Electronic Considerations
- Stereochemistry : The (1R,3R) configuration is conserved across analogs, critical for chiral recognition in drug-receptor interactions .
- Electronic Effects : The tert-butoxy group’s electron-donating nature may increase the amine’s basicity compared to electron-withdrawing groups (e.g., chloromethyl) . Fluorinated analogs (e.g., (1R,3S)-3-fluoro-3-methylcyclobutan-1-amine HCl) exhibit altered electronic profiles due to fluorine’s electronegativity, impacting reactivity .
Q & A
Q. What synthetic methodologies are established for producing (1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step routes, such as: (i) Formation of a cyclobutane ring via [2+2] cycloaddition or ring-closing metathesis. (ii) Introduction of the tert-butoxy group using tert-butyl halides or alcohols under acidic/basic conditions. (iii) Amine functionalization via reductive amination or nitro-group reduction, followed by hydrochloride salt formation. Key parameters include temperature control (e.g., 0–25°C for sensitive intermediates) and catalyst selection (e.g., palladium for hydrogenation) to minimize side reactions .
Q. How is the compound characterized for purity and structural confirmation?
- Methodological Answer : Techniques include: (i) NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm stereochemistry and substituent positions. (ii) High-resolution mass spectrometry (HRMS) for molecular weight validation. (iii) HPLC with chiral columns to assess enantiomeric purity (>98% ee is typical for pharmacological studies). (iv) X-ray crystallography for absolute configuration determination in crystalline forms .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis?
- Methodological Answer : (i) Use chiral catalysts (e.g., BINAP-Ru complexes) in asymmetric hydrogenation steps. (ii) Employ enzymatic resolution with lipases or esterases to separate enantiomers. (iii) Optimize solvent polarity (e.g., THF vs. DCM) to influence stereoselectivity in cyclization reactions. Contradictions in reported yields may arise from solvent impurities or varying catalyst batches; reproducibility requires strict quality control .
Q. What strategies resolve discrepancies in reported binding affinities for related cyclobutane derivatives?
- Methodological Answer : (i) Comparative assays (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to validate binding kinetics. (ii) Meta-analysis of literature data, controlling for variables like buffer pH, temperature, and protein batch. (iii) Molecular dynamics simulations to model ligand-receptor interactions and identify confounding structural factors (e.g., tert-butoxy group flexibility) .
Q. How does the tert-butoxy group influence the compound’s pharmacokinetic properties?
- Methodological Answer : (i) Lipophilicity assays (logP measurements) show the tert-butoxy group enhances membrane permeability but may reduce solubility. (ii) Metabolic stability studies (e.g., liver microsome assays) reveal resistance to oxidative degradation due to steric hindrance. (iii) In silico ADME predictions correlate the bulky tert-butoxy group with prolonged half-life in vivo .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity data for structurally similar cyclobutane amines?
- Methodological Answer : Discrepancies often stem from: (i) Variability in assay conditions (e.g., cell line heterogeneity, serum concentration). (ii) Differences in salt forms (e.g., hydrochloride vs. freebase altering solubility). (iii) Undetected stereochemical impurities in earlier syntheses. Resolution requires standardized protocols (e.g., NIH/WHO guidelines) and orthogonal validation (e.g., CRISPR knockouts to confirm target specificity) .
Comparative Structural Analysis
Q. How does (1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride compare to its cis-isomer in biological activity?
- Methodological Answer : (i) Docking studies show the trans-isomer’s tert-butoxy group adopts a conformation that better fits hydrophobic binding pockets. (ii) In vitro potency assays (IC₅₀) indicate 10–100x higher activity for the trans-isomer in kinase inhibition. (iii) Thermodynamic solubility measurements reveal lower aqueous solubility for the cis-isomer due to crystal packing differences .
Experimental Design Considerations
Q. What are critical parameters for scaling up synthesis without compromising stereochemical integrity?
- Methodological Answer : (i) Continuous flow reactors to maintain precise temperature control during exothermic steps. (ii) In-line FTIR monitoring to detect intermediate degradation or racemization. (iii) Design of Experiments (DoE) to optimize reagent stoichiometry and minimize byproducts (e.g., over-alkylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
